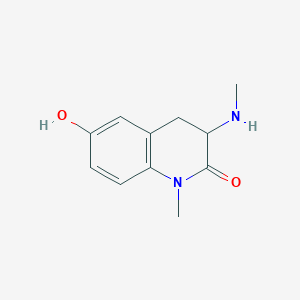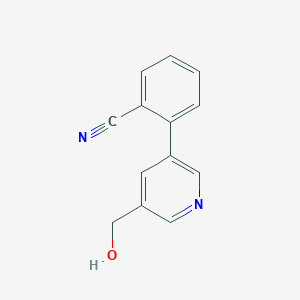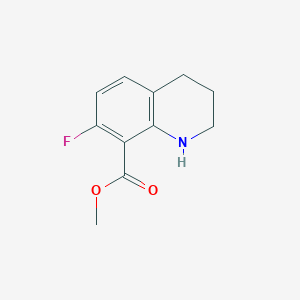
1-(Difluoromethyl)naphthalene-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H8F2O It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the 4-position of the carboxaldehyde group
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)naphthalene-4-carboxaldehyde typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common synthetic route includes the reaction of naphthalene-4-carboxaldehyde with a difluoromethylating agent under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)naphthalene-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethyl)naphthalene-4-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)naphthalene-4-carboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)naphthalene-4-carboxaldehyde can be compared with other similar compounds, such as:
Naphthalene-4-carboxaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)naphthalene-4-carboxaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to variations in reactivity and applications.
1-(Chloromethyl)naphthalene-4-carboxaldehyde:
Propriétés
Formule moléculaire |
C12H8F2O |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-7,12H |
Clé InChI |
NQMBFPUXPBBRCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




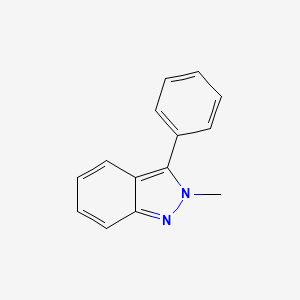


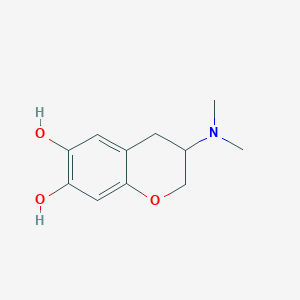
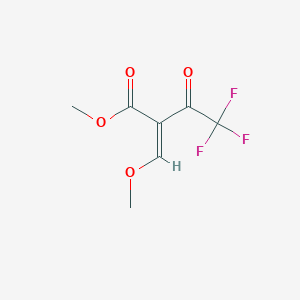

![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
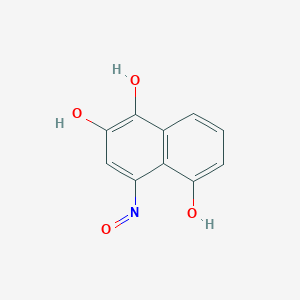
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
